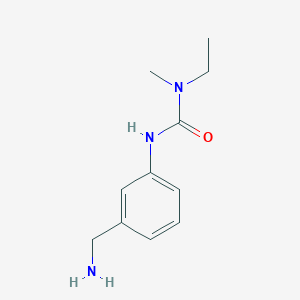

3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea

Description

3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea is a urea derivative characterized by a phenyl ring substituted with an aminomethyl group at the 3-position and a urea moiety bearing ethyl and methyl groups. Urea derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their hydrogen-bonding capabilities and structural versatility.

Properties

CAS No. |

918813-16-8 |

|---|---|

Molecular Formula |

C11H17N3O |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-[3-(aminomethyl)phenyl]-1-ethyl-1-methylurea |

InChI |

InChI=1S/C11H17N3O/c1-3-14(2)11(15)13-10-6-4-5-9(7-10)8-12/h4-7H,3,8,12H2,1-2H3,(H,13,15) |

InChI Key |

WPFOTNNMXAJSTN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)NC1=CC=CC(=C1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea can be achieved through a multi-step process. One common method involves the reaction of 3-(aminomethyl)benzylamine with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant and Anxiolytic Properties:

Recent studies have highlighted the compound's potential as an antidepressant and anxiolytic agent. In preclinical trials, it demonstrated significant effects in reducing anxiety and depression-like behaviors in animal models. For instance, in tests such as the elevated plus maze and forced swim test, treatment with the compound resulted in increased exploration behavior and reduced immobility, indicative of anxiolytic effects .

2. Molecular Docking Studies:

Molecular docking studies have been conducted to evaluate the binding affinity of 3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea with various protein targets associated with anxiety disorders. The results indicated high binding stability with specific proteins involved in neurotransmitter regulation, suggesting a mechanism for its therapeutic effects .

3. Safety Profile:

The safety profile of this compound has been assessed through acute toxicity tests, showing favorable results at therapeutic doses. This makes it a candidate for further development into clinical applications for treating anxiety and depression .

Agricultural Applications

1. Herbicidal Activity:

Research into the agricultural applications of this compound has revealed its potential as a herbicide. It acts on specific biochemical pathways in plants, inhibiting growth and leading to effective weed control .

2. Formulation Development:

Innovative formulations combining this compound with other safe agents have been developed to enhance its efficacy while minimizing environmental impact. These formulations are designed to target specific weed species without harming crops, making them valuable for sustainable agriculture practices .

Material Science Applications

1. Polymer Chemistry:

In material science, this compound has been investigated for its role as a building block in polymer synthesis. Its unique chemical structure allows for the creation of polymers with desirable mechanical properties and thermal stability .

2. Coatings and Adhesives:

The compound's properties make it suitable for use in coatings and adhesives that require strong bonding capabilities along with resistance to environmental degradation. Research has shown that polymers derived from this compound exhibit enhanced durability compared to traditional materials .

Summary of Findings

The diverse applications of this compound span across pharmacology, agriculture, and material science. Its promising pharmacological properties as an antidepressant and anxiolytic agent, combined with effective herbicidal activity and potential uses in polymer chemistry, highlight its versatility.

Mechanism of Action

The mechanism of action of 3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea with structurally related compounds, based on crystallographic, synthetic, and physicochemical data from the evidence.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences

- The thiourea analogs (e.g., 3-acetylthioureas) exhibit sulfur substitution in place of oxygen, which reduces H-bond acceptor strength compared to urea derivatives but enhances lipophilicity .

- The target compound and other ureas (e.g., 3-(2-phenylethyl)urea) share a urea backbone, enabling strong hydrogen bonding, critical for interactions in biological systems or supramolecular assemblies .

Substituent Effects Aminomethyl vs. Acetyl Groups: The aminomethyl group in the target compound introduces a primary amine, enhancing solubility in polar solvents compared to acetyl-substituted thioureas .

Synthesis and Characterization

- Urea derivatives like 3-(2-phenylethyl)urea () were synthesized with high yields (85–91%) using hexane/ethyl acetate/triethylamine systems, suggesting similar protocols could apply to the target compound .

- Thioureas in and were analyzed via single-crystal X-ray diffraction, revealing ordered lattices and mean C–C bond lengths of 0.002 Å, which may guide crystallographic studies of the target compound .

Physicochemical Properties The commercial compound 1-(2-aminoethyl)-3-methylurea () has a lower molecular weight (117.15 g/mol) and simpler structure, highlighting how aromatic substitution in the target compound increases complexity and likely reduces volatility .

Research Implications and Limitations

- Gaps in Data : Direct experimental data on the target compound (e.g., crystallography, bioactivity) are absent in the evidence; comparisons rely on structural extrapolation.

- Future Directions : Computational modeling (e.g., DFT for H-bonding analysis) and synthesis trials using methods from are recommended to validate inferred properties.

Biological Activity

3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group, which is known for its role in biological activity. The presence of the aminomethyl group and ethyl-methyl substituents contributes to its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial activity of compounds related to this compound. For instance, derivatives of similar structures have shown promising results against various bacterial strains.

The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis. This is critical for understanding how modifications to the structure can enhance efficacy.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the side chains significantly influence the biological activity of urea derivatives. For example, substituents on the phenyl ring and variations in the urea moiety can lead to enhanced binding affinity to bacterial targets.

Comparative Activity Table

| Compound | MIC (μg/ml) | Activity Type | Target Bacteria |

|---|---|---|---|

| This compound | TBD | Antibacterial | Staphylococcus aureus |

| Derivative A | 16 | Antibacterial | E. coli |

| Derivative B | 32 | Antibacterial | Pseudomonas aeruginosa |

Case Studies and Research Findings

Several case studies have documented the biological effects of similar compounds:

- Study on Urea Derivatives : A study demonstrated that certain urea derivatives exhibited significant antibacterial activity against Staphylococcus aureus, with MIC values indicating potent inhibition at low concentrations .

- Biofilm Inhibition : Another research highlighted the ability of related compounds to inhibit biofilm formation, which is crucial for treating chronic infections. The minimum biofilm inhibitory concentrations (MBICs) were significantly lower than their MICs, indicating strong biological inhibition without affecting bacterial growth directly .

- Cancer Cell Lines : In vitro studies showed that modifications to the urea structure could enhance antiproliferative activity against various cancer cell lines, suggesting a broader therapeutic potential beyond antibacterial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.